molecular formula C13H13NO6S B2768090 methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate CAS No. 1020252-21-4

methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate

Cat. No.: B2768090
CAS No.: 1020252-21-4
M. Wt: 311.31
InChI Key: WCSLVFBNXJLMMT-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene-2-carboxylate ester core. At position 3 of the thiophene ring, an amino group is substituted with a (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl moiety. The dioxane ring in this substituent is a 1,3-dioxane-4,6-dione derivative, which includes a conjugated ylidene (enone) system.

Properties

IUPAC Name

methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-13(2)19-10(15)7(11(16)20-13)6-14-8-4-5-21-9(8)12(17)18-3/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSLVFBNXJLMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(SC=C2)C(=O)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields 2,2-dimethyl-1,3-dioxane-4,6-dione, which is then further reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thiophene Carboxylate Derivatives

Ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate ():

  • Structure: Shares a thiophene-2-carboxylate core but substitutes position 3 with a cyano group and position 5 with a phenylamino group.
  • Synthesis: Prepared via refluxing cyanoacetamides with ethyl acetoacetate and sulfur in ethanol, catalyzed by triethylamine .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ():

  • Structure: Features acrylamido and cyano substituents on the thiophene ring.

Comparison: The target compound’s dioxane-dione-ylidene substituent introduces greater steric bulk and electronic complexity compared to cyano or acrylamido groups, which could alter solubility, crystallinity, or interaction with biological targets.

1,3-Dioxane-4,6-dione Derivatives

Synthesis of 1,3-dioxane-4,6-diones ():

  • Methodology : La(OTf)3-catalyzed condensation of malonic acid and ketones under mild conditions (30°C, 3 hours).
  • Yield : 62.3–77.5%, demonstrating efficient catalysis .
  • Relevance : The dioxane-dione moiety in the target compound could be synthesized via analogous methods, though the ylidene group may require additional steps (e.g., dehydrogenation).

Agrochemical Dioxolane Derivatives ():

  • Examples : Etaconazole and propiconazole (1,3-dioxolane derivatives with triazole groups).
  • Applications : Used as fungicides, highlighting the agrochemical relevance of dioxane/dioxolane heterocycles .

Comparison : The target compound’s dioxane-dione ring differs from dioxolanes in ring size and oxidation state, which may reduce fungicidal activity but enhance stability or reactivity in other contexts.

Biological Activity

Methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring substituted with a carboxylate group and an amino group linked to a dioxane derivative. The molecular formula is C15H15NO6C_{15}H_{15}NO_6, and it has a molecular weight of approximately 305.29 g/mol. The IUPAC name reflects its complex structure and functional groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect pyruvate metabolism by inhibiting pyruvate dehydrogenase activity at higher concentrations .
  • Antioxidant Activity : The presence of thiophene and dioxan moieties may confer antioxidant properties, which can protect cells from oxidative stress. This aspect is particularly relevant in cancer research where oxidative stress plays a significant role in tumor progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. The exact mechanism for this compound requires further investigation but may involve inhibition of NF-kB signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. Table 1 summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Inhibition of cell migration

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective bioactivity in vivo . Additionally, histopathological examinations revealed reduced proliferation markers (Ki-67) in treated tumors.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption was noted following oral administration in animal models.
  • Distribution : High tissue distribution was observed in liver and lungs.
  • Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
  • Excretion : Primarily excreted via urine as conjugated metabolites.

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